molecular formula C21H15BrN4O2 B2360073 2-溴-N-(3-(2-甲基-4-氧代吡啶并[2,3-d]嘧啶-3(4H)-基)苯基)苯甲酰胺 CAS No. 1005304-75-5

2-溴-N-(3-(2-甲基-4-氧代吡啶并[2,3-d]嘧啶-3(4H)-基)苯基)苯甲酰胺

货号 B2360073
CAS 编号: 1005304-75-5
分子量: 435.281
InChI 键: ZFPKWXHYWOGHGI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide” is a compound that has been studied for its potential use in the treatment of various KRAS-driven cancers . It is a new SOS1 inhibitor designed and synthesized with the pyrido[2,3-d]pyrimidin-7-one scaffold .


Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of new SOS1 inhibitors with the pyrido[2,3-d]pyrimidin-7-one scaffold . One representative compound showed comparable activities to the reported SOS1 inhibitor BI-3406 in both the biochemical assay and the 3-D cell growth inhibition assay .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H8BrNO . The IUPAC Standard InChI is InChI=1S/C8H8BrNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3, (H,10,11) .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 214.059 . Further physical and chemical properties are not explicitly mentioned in the available resources.

科学研究应用

抗癌特性

已经探索了2-溴-N-(3-(2-甲基-4-氧代吡啶并[2,3-d]嘧啶-3(4H)-基)苯基)苯甲酰胺及类似化合物在癌症治疗中的潜力。例如,一种相关化合物MGCD0103,一种口服活性组蛋白去乙酰化酶(HDAC)抑制剂,已显示出作为抗癌药物的潜力。它选择性地抑制HDACs 1-3和11,导致癌细胞凋亡和细胞周期停滞 (Zhou et al., 2008)

抗真菌活性

嘧啶衍生物,包括结构相关于2-溴-N-(3-(2-甲基-4-氧代吡啶并[2,3-d]嘧啶-3(4H)-基)苯基)苯甲酰胺的化合物,已经展示出显著的抗真菌活性。一项研究发现,某些嘧啶衍生物对特定病原体表现出比已知抗真菌药物更高的抗真菌活性 (Wu et al., 2021)

抗微生物特性

还对含嘧啶的化合物的抗微生物特性进行了研究。这些研究发现,各种合成的嘧啶衍生物具有有效的抗菌、抗真菌和抗结核活性 (Soni & Patel, 2017)

作用机制

The compound acts as a SOS1 inhibitor and has shown good cellular activities against a panel of KRAS G12-mutated cancer cell lines . It also inhibited downstream ERK and AKT activation in MIA PaCa-2 and AsPC-1 cells .

未来方向

The compound has displayed synergistic antiproliferative effects when used in combination with KRAS G12C or G12D inhibitors . Further modifications of the new compounds may give us a promising SOS1 inhibitor with favorable drug-like properties for use in the treatment of KRAS-mutated patients .

属性

IUPAC Name

2-bromo-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4O2/c1-13-24-19-17(9-5-11-23-19)21(28)26(13)15-7-4-6-14(12-15)25-20(27)16-8-2-3-10-18(16)22/h2-12H,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPKWXHYWOGHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。